molecular formula C10H7Br2N B189117 1,3-Dibromonaphthalen-2-amine CAS No. 54288-95-8

1,3-Dibromonaphthalen-2-amine

Cat. No.: B189117
CAS No.: 54288-95-8
M. Wt: 300.98 g/mol
InChI Key: QXQLGCVWRCXDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromonaphthalen-2-amine is a specialty naphthalene derivative that serves as a valuable synthon in advanced organic and medicinal chemistry research. Its structure, featuring bromine atoms and an amine group on the naphthalene core, makes it a versatile precursor for constructing complex molecules. In drug discovery, this compound is a key intermediate for developing novel anticancer agents. Research indicates that naphthalene-based scaffolds are prominent in medicinal chemistry, particularly for their potential to target altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect . Furthermore, the amine functionality allows for the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known to exhibit potent antiproliferative effects by inhibiting specific cancer biological targets like thymidylate synthase and telomerase . In synthetic chemistry, the bromine substituents are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening. This product is intended for use in these and other research applications, including as a starting material in multicomponent reactions like the Betti reaction to generate pharmaceutically relevant structures . Researchers are advised to consult all relevant safety data sheets before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54288-95-8

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

1,3-dibromonaphthalen-2-amine

InChI

InChI=1S/C10H7Br2N/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H,13H2

InChI Key

QXQLGCVWRCXDKS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br

Other CAS No.

54288-95-8

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1,3 Dibromonaphthalen 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 1,3-Dibromonaphthalen-2-amine, the spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

The aromatic region would typically display a set of multiplets corresponding to the six protons on the naphthalene (B1677914) ring system. The precise chemical shifts and coupling patterns are influenced by the substitution pattern of the two bromine atoms and the amine group. The proton on C4, being adjacent to a bromine atom, would likely appear as a singlet. The remaining five protons on the fused benzene (B151609) ring would show a more complex pattern of doublets and triplets, characteristic of a substituted naphthalene.

The amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a related compound, 2-amino-3-bromonaphthalene-1,4-dione (B11864519), the amine protons were observed, providing a reference for the expected behavior of the -NH₂ group in a brominated naphthalene system. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~7.2 - 8.2 Multiplets, Singlet
Amine (-NH₂) Variable (Broad) Singlet

Note: This table is based on general principles and data from analogous compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are highly dependent on the substituents.

Carbons bonded to Bromine (C1, C3): These carbons would be significantly shielded compared to unsubstituted naphthalene, appearing at lower chemical shifts (further upfield) due to the heavy atom effect of bromine.

Carbon bonded to Nitrogen (C2): This carbon would be deshielded and appear at a higher chemical shift (downfield) due to the electronegativity of the nitrogen atom.

Aromatic Carbons: The remaining seven carbons of the naphthalene ring would resonate in the typical aromatic region (approximately 110-150 ppm). libretexts.orgmdpi.com Their specific shifts would be influenced by the electronic effects of the bromo and amino substituents.

In studies of related benzazoles, it has been shown that heteroatoms exert significant inductive and shielding effects on the fused aromatic ring carbons, which is a principle applicable here. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C-Br ~110 - 125
C-NH₂ ~140 - 150
Aromatic C-H & C-C ~120 - 140

Note: This table is based on established chemical shift ranges for substituted aromatics. wisc.edu

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is achiral and conformationally rigid, advanced NMR techniques are indispensable for confirming structural assignments and for studying the stereochemistry of its potential derivatives.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between adjacent protons on the naphthalene ring, helping to unambiguously assign the signals in the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It is a powerful tool for assigning which proton is attached to which carbon, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the amine protons to carbons C2, C1, and C3, definitively placing the amine group between the two bromine atoms. ipb.pt

For substituted derivatives of this compound that may be chiral or have conformational flexibility, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be vital. mdpi.com NOESY identifies protons that are close in space, providing critical information for determining the three-dimensional structure and preferred conformation of molecules. nobelprize.orgwashington.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be dominated by absorptions from the amine and aromatic functionalities.

Key expected vibrational bands include:

N-H Stretching: The amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. The presence of two bands is characteristic of a primary amine (-NH₂). researchgate.netias.ac.in

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.

C=C Aromatic Ring Stretching: A series of absorptions between 1450 and 1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the naphthalene ring.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1560-1640 cm⁻¹. researchgate.net

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500
Primary Amine N-H Bend (Scissoring) 1560 - 1640
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Aryl Amine C-N Stretch 1250 - 1350
Bromoalkane C-Br Stretch 500 - 650

Note: This table is based on standard infrared correlation charts. nist.gov

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. utoronto.ca While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. utoronto.ca

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring system, which are often weak in the FTIR spectrum, typically produce strong signals in the Raman spectrum.

C-Br Vibrations: The vibrations of the carbon-bromine bonds would also be readily observable.

Structural Integrity: Raman is highly sensitive to crystal lattice structure and can be used to analyze the solid-state form of the compound. It is also an excellent technique for assessing material quality and detecting degradation. edinst.com

The use of derivative spectroscopy, a mathematical manipulation of the spectral data, can enhance the resolution of both FTIR and Raman spectra, helping to separate overlapping peaks and remove baseline distortions. spectroscopyeurope.comamericanpharmaceuticalreview.comnih.govnasa.gov This allows for a more precise analysis of the complex vibrational modes of the molecule.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as studying its fragmentation patterns. Various mass spectrometry techniques are employed to characterize this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental formula of a molecule. researchgate.net This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For brominated compounds like this compound, HRMS can definitively identify the presence and number of bromine atoms due to their characteristic isotopic pattern (79Br and 81Br). nih.govacs.orgacs.org

In the analysis of brominated flame retardants and other halogenated compounds, HRMS, particularly when coupled with gas chromatography (GC-HRMS), is a key technique for both identification and quantification. nih.govthermofisher.com The high resolution helps to separate analyte signals from matrix interferences, which is especially important in complex environmental or biological samples. researchgate.net For brominated derivatives, HRMS can reveal characteristic fragment ions, such as the loss of bromine atoms ([M-2Br]+), which aids in structural elucidation. nih.govthermofisher.com

Table 1: Illustrative HRMS Data for a Brominated Naphthalene Derivative

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI) miamioh.edu
Calculated Exact Mass C12H18O4Na ([M+Na]+) 249.1097 miamioh.edu

This table is illustrative and demonstrates the precision of HRMS in determining the mass of a molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of non-volatile and thermally labile compounds, including many aromatic amines and their derivatives. chromatographyonline.comnih.gov

For the analysis of aminonaphthalenes and related compounds, LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. chromatographyonline.comnih.govcoresta.org The initial chromatographic separation resolves the target analyte from other components in a mixture. Subsequently, the mass spectrometer provides molecular weight information and, through fragmentation in MS/MS mode, structural details. This is crucial for isomer differentiation and for detecting trace levels of these compounds in various matrices, such as environmental samples or in monitoring chemical reactions. chromatographyonline.compjoes.com

Methods have been developed for the analysis of a wide range of primary aromatic amines in human urine using LC-MS/MS, demonstrating the robustness and sensitivity of this technique for biomonitoring. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is critical for achieving optimal sensitivity for these types of compounds. nih.gov

Table 2: LC-MS/MS Parameters for Aromatic Amine Analysis

Parameter Description Reference
Chromatographic Column Ultra Biphenyl (100 mm × 2.1 mm, 5 µm) nih.gov
Ionization Mode Electrospray Ionization (ESI) Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

This table provides an example of typical parameters used in an LC-MS/MS method for the analysis of aromatic amines.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and fragile molecules. shimadzu.com In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. shimadzu.com

While often associated with the analysis of polymers and biomolecules like peptides and proteins, MALDI-TOF has also been applied to the characterization of smaller organic molecules, including naphthalene derivatives. researchgate.netrsc.org It can be used to confirm the molecular weight of synthesized compounds and to analyze reaction mixtures. For instance, MALDI-TOF was used to confirm the molecular weight of a synthesized 2-amino-3-bromonaphthalene-1,4-dione derivative. researchgate.net The choice of matrix is critical for successful MALDI-TOF analysis and depends on the analyte's properties. tcichemicals.com

Table 3: MALDI-TOF Matrix Suitability

Analyte Type Suitable Matrix Reference
Peptides, Proteins Sinapinic Acid (SA), α-Cyano-4-hydroxycinnamic Acid (α-CHCA) tcichemicals.com
Lipids, Glycolipids 1,5-Diaminonaphthalene (1,5-DAN) tcichemicals.com

This table shows examples of matrices used in MALDI-TOF for different classes of analytes.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule and are sensitive to the molecular structure and environment.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic compounds like naphthalene derivatives, the absorption spectra are characterized by π-π* transitions. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the naphthalene ring. nih.govmdpi.com For example, the introduction of silyl, methoxy, and cyano groups on the naphthalene chromophore can cause a bathochromic (red) shift in the absorption maxima. nih.govmdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This emission occurs when an electron returns from an excited state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence intensity and quantum yield are highly dependent on the molecular structure and the presence of quenching agents. niscpr.res.in For substituted naphthalenes, the nature and position of the substituents significantly affect their fluorescence properties. nih.govmdpi.commdpi.com For instance, some naphthalene derivatives bearing an amine donor and a carbonyl acceptor exhibit strong fluorescence due to intramolecular charge transfer (ICT) in the excited state. mdpi.com

Table 4: Spectroscopic Data for a Substituted Naphthalene Derivative

Solvent Absorption λmax (nm) Emission λmax (nm) Reference
Cyclohexane 365 420 mdpi.com
Toluene 368 435 mdpi.com

This table is illustrative and shows the solvatochromic effect on the absorption and emission maxima of a naphthalene derivative, indicating changes in the electronic structure in different solvent environments.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. uol.de To perform this analysis, a single, high-quality crystal of the compound is required. uol.de The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. uol.de

Table 5: Example Crystallographic Data for a Quinazoline Derivative

Parameter Value Reference
Crystal System Monoclinic ajol.info
Space Group P21/c ajol.info
a (Å) 12.3637(4) ajol.info
b (Å) 12.7902(2) ajol.info
c (Å) 13.2240(5) ajol.info
β (°) 117.030(5) ajol.info

This table presents a sample of crystallographic data obtained from a single crystal X-ray diffraction experiment, illustrating the type of information generated.

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline materials. wayne.edu It provides detailed information on the atomic and molecular structure, including phase identification, lattice parameters, and the degree of crystallinity. wayne.edu For this compound, PXRD analysis is crucial for confirming its solid-state phase and ensuring phase purity after synthesis and purification.

The diffraction pattern is generated by constructively interfering X-rays scattered by the ordered atomic planes within the crystal lattice, governed by Bragg's Law. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for its identification. By comparing the experimental pattern of a synthesized batch of this compound with a reference pattern from a database or a simulated pattern from single-crystal X-ray data, one can confirm its identity and detect the presence of any crystalline impurities or different polymorphic forms. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly ordered crystalline structure, whereas broad halos indicate an amorphous or poorly crystalline nature.

Table 1: Illustrative PXRD Data for a Hypothetical Crystalline Phase of this compound.
Peak Position (2θ)°d-spacing (Å)Relative Intensity (%)
10.58.4245
14.85.98100
21.14.2180
25.53.4965
28.23.1650

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. abo.fi These methods are vital for determining the thermal stability, decomposition profile, and phase transition behavior of this compound.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature or time. etamu.edutainstruments.com This technique is primarily used to evaluate the thermal stability and decomposition kinetics of materials. For this compound, a TGA experiment would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., inert nitrogen or oxidative air) and monitoring its mass loss. mdpi.com

The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The presence of substituents on the naphthalene ring, such as the bromine atoms and the amine group, influences this stability. mdpi.com The analysis can reveal multi-step degradation processes, which might correspond to the sequential loss of functional groups or the fragmentation of the naphthalene core. Performing the analysis in both inert and oxidative atmospheres can provide insights into the degradation mechanism; for instance, many organic compounds exhibit lower thermal stability in the presence of oxygen. mdpi.com

Table 2: Representative TGA Data for a Naphthalene Derivative.
AtmosphereOnset Decomposition Temp. (T_onset, °C)Temperature at 5% Mass Loss (T_d5, °C)Residual Mass at 600°C (%)
Nitrogen (N₂)29531015.2
Air2802981.5

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. uomustansiriyah.edu.iq

For this compound, a DSC thermogram would reveal an endothermic peak corresponding to its melting point (Tm), providing a sharp, well-defined value for a pure crystalline sample. mdpi.com The area under this peak is proportional to the enthalpy of fusion (ΔH). The presence of impurities typically results in a broadened melting peak at a depressed temperature. If the compound can exist in an amorphous state, a DSC scan would show a step-like change in the baseline, known as the glass transition (Tg), which represents the transition from a rigid glassy state to a more mobile rubbery state. researchgate.net Subsequent heating might show an exothermic peak for crystallization followed by the endothermic melting peak.

Table 3: Hypothetical DSC Thermal Transition Data for this compound.
Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)75.4N/A
Melting Point (Tm)142.1-88.5 (Endothermic)

Thermogravimetric Analysis (TGA)

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques are used to study the redox properties of molecules. Cyclic Voltammetry (CV) is a potentiodynamic method where the potential of a working electrode is ramped linearly versus time in a cyclic manner. libretexts.org By measuring the resulting current, CV can provide information about the oxidation and reduction potentials of a species and the kinetics of electron transfer reactions. als-japan.com

For this compound, CV would be employed to investigate the electrochemical behavior of the amino group and the brominated naphthalene system. The aromatic amine functionality is typically susceptible to oxidation. The voltammogram would likely show an anodic (oxidation) peak on the forward scan, corresponding to the oxidation of the amine group. The potential at which this occurs is influenced by the electronic effects of the bromine substituents. As bromine atoms are electron-withdrawing, they are expected to make the oxidation more difficult, shifting the oxidation potential to a more positive value compared to unsubstituted 2-naphthylamine. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. researchgate.net

Table 4: Illustrative Cyclic Voltammetry Data for an Aromatic Amine Derivative in a Non-aqueous Solvent.
ProcessAnodic Peak Potential (E_pa, V vs. Fc/Fc⁺)Cathodic Peak Potential (E_pc, V vs. Fc/Fc⁺)Formal Potential (E°', V)
First Oxidation+0.85+0.77+0.81

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For compounds like this compound, chromatographic methods are essential for verifying purity and, in the case of polymeric derivatives, determining molecular weight distribution.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. shimadzu.at The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. shimadzu.at

While SEC is most commonly used for macromolecules like polymers, it is also a valuable tool for the purity assessment of small molecules like this compound, particularly for detecting and quantifying soluble aggregates (e.g., dimers or trimers) or fragments that may form during synthesis or degradation. waters.comnih.gov By calibrating the column with standards of known molecular weight, the retention time can be correlated to the apparent molecular weight of the eluting species. This allows for the confirmation of the monomeric state of the compound and the identification of higher molecular weight impurities that might not be easily resolved by other methods like HPLC. mtoz-biolabs.com

Table 5: Example SEC Data for Purity Analysis of this compound.
SpeciesRetention Time (min)Apparent Molecular Weight (Da)Area (%)
Dimer/Aggregate8.5~5700.8
Monomer10.2~28699.1
Fragment12.1<2000.1

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound and its derivatives. The inherent aromaticity and the presence of chromophoric groups in the naphthalene ring system make these compounds well-suited for analysis by HPLC with UV-Vis or diode-array detection (DAD). The separation is typically achieved based on the differential partitioning of the analytes between a stationary phase and a liquid mobile phase.

Research Findings

While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, methodologies for closely related halogenated and aminated naphthalene derivatives provide a strong basis for its analysis. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

For the separation of halogenated naphthalene derivatives, C18-functionalized silica (B1680970) gel columns are frequently employed. sielc.com The retention of these compounds is primarily governed by hydrophobic interactions between the analyte and the stationary phase. The elution order and resolution are controlled by varying the composition of the mobile phase, which typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility, especially for amine-containing compounds. sielc.comnetascientific.com

The analysis of aromatic amines by HPLC often benefits from pre-column derivatization to enhance detectability, particularly when the native chromophore is weak. chromatographyonline.comresearchgate.net However, for naphthalenamines, the fused ring system provides sufficient UV absorbance for direct detection. Derivatization may still be employed to improve chromatographic behavior or to introduce a fluorescent tag for ultra-sensitive detection. chromatographyonline.com Common derivatizing reagents for primary amines include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov

The separation of isomers of naphthalene derivatives, which is critical in the synthesis and purification of this compound, can be challenging due to their similar physicochemical properties. acs.orgdoi.org Chiral HPLC, using stationary phases like cyclodextrin (B1172386) or cellulose (B213188) derivatives, is essential for the separation of enantiomers of chiral naphthalene derivatives. For positional isomers, such as different dibromonaphthalene or aminonaphthalene isomers, optimization of the mobile phase composition and the use of specialized stationary phases can achieve baseline separation. acs.org

A study on the separation of various naphthalene derivatives demonstrated the effectiveness of a reversed-phase C18 column with a gradient elution program using acetonitrile and an aqueous buffer. Another analysis of halogenated compounds utilized a methanol-water mobile phase to achieve good resolution on an ODS (C18) column. sielc.com For aminophenol isomers, a mixed-mode stationary phase containing both C18 and strong cation exchange (SCX) moieties has been shown to provide excellent separation.

Based on these established methodologies for related compounds, a typical HPLC analysis of this compound would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Below is an interactive data table summarizing plausible HPLC conditions for the analysis of this compound and its derivatives, extrapolated from research on similar compounds.

Table 1: Representative HPLC Parameters for the Analysis of Brominated Naphthalene Derivatives

ParameterValue/DescriptionRationale/Reference
Stationary Phase Reversed-Phase C18 (e.g., ODS)Commonly used for hydrophobic compounds like halogenated naphthalenes. sielc.com
Column Dimensions 150 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for analytical HPLC, providing a good balance of efficiency and backpressure.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid modifier improves peak shape for amines. sielc.comnetascientific.com
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC. sielc.com
Elution Mode GradientAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures reproducible retention times. sielc.com
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Detector Diode-Array Detector (DAD)Enables monitoring at multiple wavelengths and spectral confirmation of peaks. sielc.com
Detection Wavelength ~254 nmA common wavelength for the detection of aromatic compounds.

Computational and Theoretical Investigations of 1,3 Dibromonaphthalen 2 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structurewikipedia.orgscispace.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on determining the properties of a molecule from its spatially dependent electron density. wikipedia.orgscispace.com For 1,3-Dibromonaphthalen-2-amine, DFT calculations are crucial for understanding its fundamental geometric and electronic properties. These calculations typically employ a functional, such as B3LYP, and a basis set to approximate the complex many-electron problem. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. mdpi.comarxiv.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional structure.

Conformational analysis is also critical, particularly concerning the rotation of the amino (-NH2) group relative to the naphthalene (B1677914) ring. The steric hindrance imposed by the adjacent bromine atoms at the 1 and 3 positions influences the preferred orientation of the amine group. DFT calculations can map the potential energy surface associated with this rotation to identify the global minimum energy conformer and any transitional states. bath.ac.ukethz.ch

Table 1: Key Geometric Parameters for Optimization of this compound

Parameter Description
C-C Bond Lengths Distances between carbon atoms in the naphthalene ring.
C-N Bond Length The distance between the C2 carbon of the ring and the nitrogen atom of the amine group.
C-Br Bond Lengths The distances between the C1/C3 carbons and the bromine atoms.
N-H Bond Lengths The distances between the nitrogen and hydrogen atoms of the amine group.
C-C-C Bond Angles Angles defining the geometry of the naphthalene rings.
C-C-N Bond Angle The angle formed by the C1-C2-N atoms, indicating the in-plane orientation of the amine group.
C-C-Br Bond Angles Angles formed by C2-C1-Br and C2-C3-Br, showing the orientation of the bromo substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

For this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the electronegative bromine atoms and the aromatic system influence both HOMO and LUMO levels. A smaller HOMO-LUMO gap generally suggests higher reactivity. ajchem-a.com Theoretical studies on the related 1,3-dibromonaphthalene (B1599896) have indicated a relatively high HOMO-LUMO gap, suggesting significant stability, which would be modulated by the introduction of the amine group. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Properties from DFT Calculations

Property Symbol Significance for this compound
HOMO Energy EHOMO Represents the ionization potential; indicates the molecule's electron-donating capability.
LUMO Energy ELUMO Represents the electron affinity; indicates the molecule's electron-accepting capability.

To gain a more quantitative understanding of reactivity, various quantum chemical descriptors derived from DFT can be calculated. chnpu.edu.ua

Fukui Functions (f(r)) : These functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui function f+ would highlight sites prone to attack by nucleophiles, while f- would indicate sites susceptible to electrophiles. nih.gov The nitrogen atom of the amine group is an expected site for electrophilic attack.

Electrophilicity Index (ω) : This global reactivity descriptor measures the energy stabilization of a molecule when it acquires additional electronic charge from the environment. mdpi.com A higher electrophilicity index points to a stronger character as an electrophile. orientjchem.org

Nucleophilicity Index (N) : This descriptor quantifies the nucleophilic character of a molecule. It is useful for classifying and comparing the nucleophilic strength of different species. beilstein-journals.org

Table 3: Quantum Chemical Reactivity Descriptors

Descriptor Formula / Concept Predicted Insight for this compound
Chemical Potential μ = (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Chemical Hardness η = (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.
Electrophilicity Index ω = μ2 / 2η Quantifies the molecule's ability to act as an electron acceptor.
Nucleophilicity Index N Quantifies the molecule's ability to act as an electron donor.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption wavelengths (λmax). For this compound, TD-DFT would help in understanding the nature of its electronic transitions, such as π→π* transitions within the naphthalene ring, and how they are influenced by the bromo and amino substituents.

Quantum Chemical Descriptors (Fukui Functions, Electrophilicity Indices, Nucleophilicity)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactionsmdpi.com

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. mdpi.comresearchgate.net An MD simulation of this compound, either in a solvent or in a solid-state crystal lattice, would provide information on:

Conformational changes and flexibility at different temperatures.

The formation and lifetime of intermolecular interactions, such as hydrogen bonds.

Solvation effects and the arrangement of solvent molecules around the solute.

The collective behavior that leads to the formation of larger aggregates.

Analysis of Intermolecular Interactions and Supramolecular Assemblyacs.org

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a key role in its supramolecular assembly:

Hydrogen Bonding : The amine group can act as a hydrogen bond donor (N-H), potentially forming N-H···N or N-H···Br bonds. iucr.orglibretexts.org

Halogen Bonding : The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking : The aromatic naphthalene rings can stack on top of each other, contributing to the stability of the crystal structure.

C-H···π Interactions : Hydrogen atoms bonded to the carbon framework can interact with the electron-rich π-system of a neighboring naphthalene ring. iucr.org

Computational analysis of the crystal structure can quantify the energies of these interactions and explain the observed packing motifs, which ultimately determine the material's bulk properties.

Table 4: Potential Intermolecular Interactions in this compound

Interaction Type Description
Hydrogen Bond (N-H···N) Interaction between the amine hydrogen of one molecule and the amine nitrogen of another.
Hydrogen Bond (N-H···Br) Interaction between the amine hydrogen and a bromine atom of a neighboring molecule.
Halogen Bond (C-Br···X) Interaction involving the electropositive region on the bromine atom (σ-hole) and a nucleophilic site (X).
π-π Stacking Attractive, noncovalent interactions between the aromatic rings.

π-π Stacking Interactions

The planar, aromatic naphthalene core of this compound facilitates significant π-π stacking interactions. These non-covalent forces are a major contributor to the stability of its crystal structure. scbt.com Computational analyses of related naphthalene derivatives, such as the 2-naphthalenethiol (B184263) dimer, reveal that parallel-displaced and T-shaped stacking geometries are common. uva.esacs.org These interactions are primarily driven by a balance between attractive dispersion forces and Pauli repulsion, rather than simple electrostatic attraction between the π-clouds. uva.esacs.org The presence of substituents, like the bromine atoms and the amine group, can modulate the electronic properties of the aromatic system, thereby influencing the strength and geometry of these stacking interactions. encyclopedia.pub In many naphthalene derivatives, π-π stacking interactions work in concert with hydrogen bonding to build robust three-dimensional supramolecular architectures. researchgate.netresearchgate.net

Van der Waals and Halogen Bonding Interactions

Beyond hydrogen bonding and π-π stacking, Van der Waals forces and halogen bonding play a critical role in the molecular assembly of this compound. The two bromine atoms are key to forming halogen bonds, a directional non-covalent interaction between the electropositive region (the σ-hole) on the bromine atom and a Lewis base. acs.org

Halogen bonding has been studied in various brominated aromatic compounds, where Br···Br or Br···O/N interactions contribute significantly to crystal packing. researchgate.netnih.gov For example, studies on dibromonitrobenzene derivatives have highlighted the stabilizing effect of these interactions in the solid state. nih.gov The strength and geometry of a halogen bond are influenced by factors such as the size and polarizability of the halogen atom; bromine is often effective due to its favorable size-to-polarizability ratio. researchgate.net Computational models can predict the directionality and distances of these bonds, which are typically shorter than the sum of the van der Waals radii. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into a "fingerprint" of different close contacts. nih.govunec-jeas.com

For a molecule like this compound, a Hirshfeld analysis would provide quantitative data on the percentage contribution of various interactions to the total surface area. Based on analyses of similar brominated and aminated aromatic compounds, the dominant contacts would likely be H···H, Br···H, and C···H interactions. nih.govunec-jeas.com The analysis also visualizes these interactions, with red spots on the dnorm surface indicating contacts shorter than the van der Waals radii, highlighting key hydrogen and halogen bonds. unec-jeas.comnih.gov The shape-index map can reveal characteristic patterns for π-π stacking. nih.gov

Table 1: Illustrative Hirshfeld Surface Contact Contributions for a Substituted Aromatic Compound

This table presents example data from a related brominated organic compound to illustrate the typical outputs of a Hirshfeld surface analysis. Actual values for this compound would require specific crystallographic data.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H12.2%
Br···H / H···Br19.6%
C···H / H···C11.9%
O···H / H···O11.0%
C···C (π-π stacking)6.1% nih.gov
Other (e.g., N···H, Br···Br)Remainder
Data derived from analyses of similar complex brominated molecules for illustrative purposes. unec-jeas.comnih.gov

Reaction Mechanism Studies through Advanced Computational Modeling

Advanced computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms involving this compound. Such studies can map potential energy surfaces, identify transition states, and calculate activation energies for various reaction pathways, providing insights that are often difficult to obtain experimentally. scielo.brnih.gov

For this compound, computational models could explore nucleophilic aromatic substitution (SNAr) reactions, where either the amine group acts as an internal directing group or the bromine atoms are displaced by a nucleophile. acs.org DFT studies can determine whether such reactions proceed through a classical two-step Meisenheimer complex intermediate or a concerted mechanism. acs.org Other potential reactions for computational study include N-alkylation or acylation at the amine group and palladium-catalyzed cross-coupling reactions at the C-Br positions. researchgate.net For example, modeling the reaction of a phenyl radical with acetylene (B1199291) to form naphthalene has been used to validate theoretical predictions against experimental results, demonstrating the power of this approach. rsc.orgrsc.org

Theoretical Prediction of Chemical Reactivity and Selectivity in Naphthalene Systems

Theoretical calculations are widely used to predict the chemical reactivity and selectivity of naphthalene derivatives. By calculating various quantum chemical descriptors, researchers can anticipate how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comsamipubco.com

A small HOMO-LUMO energy gap generally indicates higher reactivity. samipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the electron-donating amine group would be expected to raise the HOMO energy, while the electron-withdrawing bromine atoms would lower it, leading to a complex reactivity profile. DFT calculations can precisely quantify these effects and predict sites susceptible to electrophilic or nucleophilic attack. samipubco.com Concepts like chemical hardness and softness, which are related to the HOMO-LUMO gap, further refine these predictions. samipubco.com

Table 2: Key Quantum Chemical Reactivity Descriptors (Illustrative)

This table shows typical reactivity descriptors calculated via DFT for naphthalene systems. The values are conceptual and serve to illustrate the type of data generated.

DescriptorDefinitionImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigher value suggests greater electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower value suggests greater electron-accepting ability.
HOMO-LUMO Gap (Eg)ELUMO - EHOMOSmaller gap indicates higher reactivity and lower kinetic stability. samipubco.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large Eg. samipubco.com
Chemical Softness (S)1 / ηReciprocal of hardness. Soft molecules are more reactive. samipubco.com

Machine Learning Applications in Naphthalene Derivative Chemistry

Machine learning (ML) is an emerging tool in chemistry for predicting the properties and behavior of molecules, including naphthalene derivatives. scielo.br ML models can be trained on large datasets of known compounds to learn complex structure-property relationships, enabling rapid prediction for new, un-synthesized molecules. researchgate.netaip.org

Applications relevant to naphthalene derivative chemistry include predicting photophysical properties like fluorescence quantum yields, where ML algorithms have been trained on families of naphthalene derivatives to identify the key molecular descriptors governing radiative and non-radiative decay pathways. chemrxiv.orgchemrxiv.org Other ML models have been developed to predict charge transfer properties in amorphous naphthalene, which is crucial for designing organic electronic materials. aip.org By training on data from DFT calculations, ML interatomic potentials can be created to simulate the mechanical and thermal properties of large-scale systems derived from naphthalene precursors, bridging the gap between quantum chemical accuracy and macroscopic material behavior. acs.org An ML algorithm could be developed to predict the reaction yields or optimal synthesis conditions for derivatives of this compound, accelerating materials discovery. researchgate.net

Reactivity and Mechanistic Studies of 1,3 Dibromonaphthalen 2 Amine and Its Chemical Transformations

Reactions Involving the Amino Group

The primary amino group at the C2 position of the naphthalene (B1677914) ring is a key site of nucleophilic reactivity. It can readily participate in reactions with various electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic nature of the amine allows it to be readily acylated, alkylated, and arylated to produce N-substituted derivatives.

Acylation: The reaction of 1,3-Dibromonaphthalen-2-amine with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl-1,3-dibromonaphthalen-2-amides. For instance, acetylation of the closely related 6-bromo-2-naphthylamine is typically performed with acetic anhydride. To prevent the formation of diacetylated byproducts, the reaction is often conducted at controlled low temperatures (0–5°C). This method is applicable for producing N-acetyl-1,3-dibromonaphthalen-2-amine, a modification that can also serve to protect the amino group or alter the electronic properties of the naphthalene system.

Alkylation: Direct alkylation of the amino group with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. ucalgary.ca A significant challenge in this reaction is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to mixtures of secondary and tertiary amines. ucalgary.ca To achieve selective mono-alkylation, specialized methods such as reductive amination or the use of self-limiting alkylating agents may be employed. nih.govmasterorganicchemistry.com

Arylation: The formation of N-aryl bonds can be accomplished through several modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling amines with aryl halides. wikipedia.orgnih.gov Alternatively, copper-catalyzed methods like the Chan-Lam arylation utilize arylboronic acids as the aryl source. beilstein-journals.org Metal-free approaches have also been developed, using reagents like diaryliodonium salts or o-silylaryl triflates to transfer an aryl group to the amine under mild conditions. d-nb.infoasianpubs.org These reactions would furnish N-aryl-1,3-dibromonaphthalen-2-amines, which are valuable precursors for complex molecular architectures.

Table 1: Representative Conditions for N-Functionalization of Aromatic Amines
Reaction TypeReagentsCatalyst/BaseSolventTypical ConditionsRef
Acylation Acetic AnhydridePyridine or NaOH(aq)-0–5°C
Alkylation Alkyl HalideExcess Amine or K₂CO₃Acetonitrile (B52724) (CH₃CN)Heating ucalgary.ca
Arylation (Buchwald-Hartwig) Aryl BromidePd₂(dba)₃ / Ligand, NaOt-BuToluene or Dioxane80–120°C mit.educhemspider.com
Arylation (Chan-Lam) Arylboronic AcidCu(OAc)₂Dichloromethane (DCM)Room Temperature beilstein-journals.org

Condensation reactions involving the primary amino group of this compound are a cornerstone for synthesizing imines (Schiff bases) and, subsequently, various nitrogen-containing heterocyclic compounds.

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ekb.eg The reaction mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. core.ac.uk This intermediate then undergoes dehydration, often catalyzed by acid, to yield the final imine product with its characteristic C=N double bond. core.ac.uk For analogous naphthylamines, these reactions are effectively carried out by refluxing the amine with the desired aldehyde in a solvent like glacial acetic acid for several hours. nih.gov This straightforward procedure allows for the synthesis of a diverse library of N-(1,3-dibromonaphthalen-2-yl)imines, which can serve as versatile ligands in coordination chemistry or as intermediates for further synthetic transformations.

These Schiff bases can be further elaborated into more complex N-containing heterocycles through intramolecular cyclization reactions, particularly if the aldehyde partner contains a suitably positioned reactive group.

Table 2: General Protocol for Schiff Base Formation
Reactant 1Reactant 2CatalystSolventConditionsProduct TypeRef
Primary Amine (e.g., this compound)Aromatic or Aliphatic AldehydeAcetic Acid (catalytic amount or as solvent)Glacial Acetic Acid or Ethanol (B145695)Reflux, 5-8 hSchiff Base (Imine) nih.gov

The amino group of this compound can react with carboxylic acids to form a stable amide linkage, a reaction of fundamental importance in medicinal chemistry and materials science. growingscience.com Direct reaction between an amine and a carboxylic acid requires high temperatures to drive off water and is often impractical. luxembourg-bio.com Therefore, the reaction is almost always mediated by activating the carboxylic acid.

Common methods include converting the carboxylic acid to a more reactive species like an acid chloride or using a variety of "coupling reagents". researchgate.net The presence of two electron-withdrawing bromine atoms on the naphthalene ring may decrease the nucleophilicity of the amino group in this compound, potentially making amide formation more challenging. In such cases, potent coupling reagents are employed. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a combination of EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) are highly effective for coupling less reactive amines. growingscience.comnih.gov These reagents convert the carboxylic acid into a highly reactive active ester in situ, which is then readily attacked by the amine to form the desired amide under mild conditions. luxembourg-bio.comnih.gov

Condensation Reactions leading to Schiff Bases and N-containing Heterocycles

Reactions Involving the Bromine Substituents

The two bromine atoms at the C1 and C3 positions are susceptible to replacement through various metal-catalyzed cross-coupling reactions or, under more forcing conditions, nucleophilic aromatic substitution. These transformations are critical for elaborating the carbon skeleton and introducing new functional groups onto the naphthalene core. The electronic and steric differences between the C1 (peri to a hydrogen) and C3 (ortho to the amino group) positions can lead to regioselective reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation, and the bromine atoms of this compound serve as excellent handles for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This reaction is widely used to form biaryl compounds or to attach alkyl or alkenyl groups. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Stille Reaction: This reaction involves the coupling of the aryl bromide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The mechanism is analogous to the Suzuki coupling, with a transmetalation step involving the organostannane. wikipedia.org

Buchwald-Hartwig Amination: While this reaction can be used to arylate the amino group (as in 5.1.1), it can also be used to substitute the bromine atoms with a different amine. This palladium-catalyzed process allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This would allow for the synthesis of diaminonaphthalene derivatives from this compound.

For this compound, these reactions offer the possibility of selective mono-substitution or di-substitution by controlling the stoichiometry of the reagents. The relative reactivity of the C1-Br versus the C3-Br bond would depend on the specific reaction conditions, catalyst, and ligand used.

Table 3: Overview of Key Cross-Coupling Reactions for Aryl Bromides
Reaction NameCoupling PartnerCatalyst SystemBaseTypical ProductRef
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄, Cs₂CO₃R-Aryl (biaryl, etc.) wikipedia.orglibretexts.org
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃Aryl-Alkene wikipedia.orgorganic-chemistry.org
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃Often not required, or LiCl additiveR-Aryl wikipedia.orgcommonorganicchemistry.com
Buchwald-Hartwig R₂NH (Amine)Pd₂(dba)₃ / Ligand (e.g., BINAP)NaOt-Bu, Cs₂CO₃Aryl-NR₂ chemspider.comlibretexts.org

Direct nucleophilic aromatic substitution (SNAr) of a bromine atom on an aryl ring is generally difficult and requires either harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atoms by common nucleophiles like alkoxides or amines under standard conditions is not typically feasible. smolecule.com

However, such substitutions can sometimes be achieved under specific conditions, for example, through copper-catalyzed reactions (Ullmann condensation) or by using very strong nucleophiles in polar aprotic solvents. The bromine at the C1 position might be slightly more susceptible to substitution than the one at C3 due to the electronic influence of the amino group, but in general, cross-coupling reactions are the preferred method for functionalizing these C-Br bonds. smolecule.com

Compound Index

Selective Debromination Strategies

The selective removal of one bromine atom from this compound is a crucial transformation for accessing mono-brominated naphthalene derivatives, which are valuable intermediates in organic synthesis. Strategies for selective debromination often rely on controlling reaction conditions and the choice of reducing agents.

One common approach involves the use of metal-based reducing agents. For instance, the reduction of dibrominated naphthoquinones, which share a similar dibromonaphthalene core, can be selectively achieved. The use of sodium borohydride (B1222165) (NaBH₄) in ethanol can selectively reduce one bromine atom. While specific studies on this compound are not abundant in the provided search results, the principles of selective debromination can be inferred from related compounds. The reaction's selectivity is often governed by the electronic and steric environment of the bromine atoms. The amino group at the 2-position and the bromine atoms at the 1 and 3-positions create a unique electronic distribution that can be exploited for selective reactions.

Another potential strategy is catalytic hydrogenation. However, this method must be carefully controlled to prevent the reduction of the naphthalene ring or the amino group. The choice of catalyst and reaction conditions, such as pressure and temperature, would be critical in achieving selective debromination.

Table 1: Potential Reagents for Selective Debromination

ReagentPotential OutcomeReference
Sodium Borohydride (NaBH₄)Selective monodebromination
Catalytic Hydrogenation (e.g., Pd/C)Potential for selective debromination with careful control libretexts.org
Iron(III)-mediated reactionsCan influence bromination and potentially debromination selectivity

Cyclization and Annulation Reactions of Naphthalene Derivatives

Naphthalene derivatives, including this compound, are precursors for the synthesis of fused polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. acs.orgfrontiersin.org These reactions are fundamental in materials science and medicinal chemistry.

Formation of Fused Polycyclic Systems

The bromine and amine functionalities on the this compound scaffold provide reactive sites for constructing additional rings. For example, the amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. organic-chemistry.org Palladium-catalyzed amination reactions are a powerful tool for forming C-N bonds and can be employed to construct macrocycles and other complex architectures from dihaloarenes. researchgate.net

Furthermore, the bromine atoms can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, leading to the formation of larger polycyclic systems. rsc.orgacs.org For instance, reaction with a suitable di-boronic acid or di-stannane under palladium catalysis could lead to the annulation of a new carbocyclic ring onto the naphthalene core. The synthesis of various polycyclic compounds embedded with azulene, acene, and helicene structures often relies on such ring-forming reactions. mdpi.com

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The existing substituents on this compound, namely the two bromine atoms and the amino group, will direct incoming electrophiles to specific positions on the ring. The amino group is a strong activating group and an ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing.

The interplay of these directing effects will determine the regioselectivity of EAS reactions. Given the positions of the substituents, electrophilic attack is likely to occur at the C4 position, which is para to the activating amino group and ortho to the C3-bromine. The rate-determining step in EAS is the attack of the aromatic ring on the electrophile, leading to the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate, which is influenced by the electronic effects of the substituents, will dictate the reaction pathway.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-NH₂2ActivatingOrtho, Para
-Br1DeactivatingOrtho, Para
-Br3DeactivatingOrtho, Para

Oxidation and Reduction Pathways of the Naphthalene Scaffold

The naphthalene core of this compound can undergo both oxidation and reduction reactions, although the conditions required can be harsh. ucr.edusavemyexams.com The presence of the amino group makes the ring system more susceptible to oxidation compared to unsubstituted naphthalene. Strong oxidizing agents can lead to the formation of naphthoquinones. For example, the oxidation of aminonaphthalenes can yield naphthoquinones.

Reduction of the naphthalene ring system typically requires forcing conditions, such as high-pressure hydrogenation or dissolving metal reductions. These reactions would likely also affect the bromine and amine functionalities. For instance, catalytic hydrogenation can reduce the nitro group to an amine, and similar conditions might lead to the reduction of the naphthalene ring or debromination. libretexts.org The reduction of amides with reagents like lithium aluminum hydride (LiAlH₄) yields amines. ucr.edu

Stereochemical Aspects of Naphthalene Amine Reactions

Reactions involving the amino group or the chiral centers that can be generated on the naphthalene scaffold introduce stereochemical considerations. uou.ac.in For instance, if a reaction creates a new stereocenter, the stereochemical outcome (e.g., enantioselectivity or diastereoselectivity) becomes a critical aspect. stackexchange.com

In the context of this compound, reactions that proceed via a chiral intermediate or transition state can lead to stereoisomeric products. For example, in transition-metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce enantioselectivity. acs.org Similarly, cyclization reactions can lead to the formation of chiral polycyclic systems, and the stereochemistry of these products will depend on the reaction mechanism and the stereochemistry of the starting materials.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides insight into the feasibility and mechanism of chemical transformations. stanford.edu For reactions involving this compound, understanding the kinetic and thermodynamic parameters can help in optimizing reaction conditions to favor the desired product.

Kinetic control, which is favored at lower temperatures, leads to the formation of the product that is formed fastest (i.e., has the lowest activation energy). libretexts.orgpressbooks.pub In contrast, thermodynamic control, favored at higher temperatures, leads to the most stable product. libretexts.orgpressbooks.pub The Curtin-Hammett principle is relevant when considering reactions of conformational isomers that are in rapid equilibrium, stating that the product ratio is determined by the difference in the free energies of the transition states leading to the products. pitt.edu

For example, in selective debromination, the relative rates of reaction at the C1 and C3 positions would determine the product distribution under kinetic control. The thermodynamic stability of the resulting monobrominated products would determine the outcome under thermodynamic control. The interplay between kinetics and thermodynamics is also crucial in cycloaddition reactions, where the reaction rate and equilibrium position can be sensitive to temperature. nih.gov

Advanced Applications and Role in Chemical Sciences

Role as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

1,3-Dibromonaphthalen-2-amine serves as a crucial organic building block, a class of compounds used for the construction of more complex molecular architectures. ambeed.comenamine.net Its utility stems from the presence of multiple reactive sites: the nucleophilic amino group and the two electrophilic carbon atoms bonded to bromine. These functional groups allow for a variety of subsequent chemical modifications.

The amine group can undergo standard reactions such as diazotization, acylation, and alkylation, while the bromine atoms are susceptible to replacement via nucleophilic aromatic substitution or, more commonly, participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This multi-faceted reactivity makes it an important raw material and intermediate for synthesizing elaborate molecules, including those with applications as pharmaceuticals and dyestuffs. lookchem.com For instance, related aminonaphthalene precursors are used to synthesize more complex dibromonaphthalene structures which are valuable in materials science. google.com The ability to selectively functionalize one or more of these sites provides chemists with a powerful tool for building molecular complexity in a controlled manner.

Application in Materials Science

The rigid, planar structure and inherent electronic properties of the naphthalene (B1677914) core make its derivatives attractive for applications in materials science, particularly for organic electronics and photophysical devices.

This compound is a potential monomer for the synthesis of conjugated polymers. The two bromine atoms provide handles for polymerization via step-growth cross-coupling reactions. scholaris.ca This process allows for the incorporation of the naphthalenediamine unit into a long polymer chain, creating materials with tailored electronic and physical properties.

Naphthalene-based polymers, specifically those containing the naphthalenediimide (NDI) core, are well-regarded as high-performance n-type semiconductors in organic electronics. researchgate.net These materials are used in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells. researchgate.net The synthesis of such polymers often relies on the polymerization of dibrominated monomers. acs.orggoogle.com The naphthalene core contributes to the polymer's rigidity and promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The amino group on the this compound unit can further modulate the polymer's electronic properties, solubility, and processing characteristics.

A chromophore is the part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The naphthalene ring system is an intrinsic chromophore. The introduction of an electron-donating amino group (-NH₂) and electron-withdrawing bromo groups can create a "push-pull" system, leading to intramolecular charge-transfer (ICT) upon photoexcitation. This is a common strategy for designing molecules with strong absorption in the visible spectrum and for developing fluorescent materials. researchgate.net

While direct studies on this compound as a fluorophore are not prevalent, structurally similar aminonaphthoquinones are known to act as donor-acceptor chromophores that absorb in the visible region. researchgate.net Furthermore, the development of novel fluorescent probes for detecting specific analytes, such as biogenic amines, has been achieved using chromophore reactions with compounds like pyrrolopyrrole cyanine. rsc.org This highlights the potential of amine-containing aromatic structures to serve as the basis for new sensing dyes and fluorophores. mdpi.com

Precursors for Polymeric Materials and Organic Electronic Components

Advanced Chemical Sensing and Detection Applications

The development of selective and sensitive chemical sensors is critical for environmental monitoring and medical diagnostics. mdpi.comnumberanalytics.com Aromatic amines and their derivatives are valuable platforms for designing such sensors due to their ability to interact with various analytes, particularly metal ions.

Research on compounds structurally related to this compound has demonstrated significant potential in this area. For example, 2-amino-3-bromonaphthalene-1,4-dione (B11864519), synthesized from a related naphthoquinone, has been shown to be an effective and selective chemosensor for mercury (Hg²⁺) and nickel (Ni²⁺) ions in solution. researchgate.net The binding of these metal ions to the sensor molecule induces a noticeable change in color and fluorescence, allowing for their detection. researchgate.net The interaction involves the coordination of the metal ion with heteroatoms in the organic molecule, which perturbs its electronic structure and, consequently, its photophysical properties. This mechanism forms the basis for colorimetric and fluorimetric sensing.

Table 1: Sensing Properties of a Related Aminonaphthoquinone Derivative

Analyte Detected Ion Method Key Finding

Catalytic Applications as Ligands or Organocatalysts

The field of catalysis relies heavily on the design of molecules that can accelerate chemical reactions. This compound possesses structural features that make it a candidate for two major catalytic strategies: organocatalysis and transition-metal catalysis.

As an organocatalyst, the primary amine group can act as a Lewis base or participate in hydrogen bonding to activate substrates. mdpi.comscienceopen.com Amine catalysis is a cornerstone of organocatalysis, enabling a wide range of asymmetric transformations. mdpi.com

In transition-metal catalysis, the molecule can serve as a ligand. The nitrogen atom of the amine group has a lone pair of electrons that can coordinate to a metal center. This coordination can stabilize the metal, modulate its reactivity, and influence the stereochemical outcome of a reaction. Aminophenol-based ligands, which are structurally analogous, are known to form complexes with transition metals and have applications in small molecule activation and C-H amination reactions. derpharmachemica.com The combination of amine-based ligands with transition metals like palladium, indium, or copper has led to powerful synergistic catalytic systems for synthesizing complex heterocyclic compounds. chim.it

Table 2: Potential Catalytic Roles of Amine-Naphthalene Structures

Catalysis Type Role of Amine-Naphthalene Example Reaction Types
Organocatalysis Hydrogen-bond donor/acceptor, Lewis base Michael additions, Aldol reactions, Mannich reactions mdpi.commdpi.com

Design and Optimization of Corrosion Inhibitors for Metal Protection

Corrosion is a major industrial problem, and the use of organic inhibitors is a primary method of protection. Aromatic amines are a well-established class of corrosion inhibitors for various metals, including steel, in acidic environments. mdpi.compreprints.orgresearchgate.net

The effectiveness of this compound as a corrosion inhibitor would be based on its ability to adsorb onto the metal surface, forming a protective barrier. This adsorption occurs through several interactions:

Chemisorption : The lone pair of electrons on the nitrogen atom can form a coordinate bond with vacant d-orbitals of the metal.

Physisorption : The π-electrons of the extensive naphthalene ring system can interact with the metal surface.

This adsorbed layer acts as a film, isolating the metal from the corrosive medium. researchgate.net Film-forming amines and polyamines are recognized for their high efficiency in protecting metal surfaces in industrial water-steam systems by creating a stable, protective barrier against oxygen and other corrosive agents. fineaminchemicals.com The presence of the bulky naphthalene ring and bromine atoms could further enhance the surface coverage and hydrophobicity of the protective film.

Table 3: Features of Aromatic Amines as Corrosion Inhibitors

Feature Role in Corrosion Inhibition
Amine Group (-NH₂) Serves as an active site for adsorption onto the metal surface via its lone pair of electrons. researchgate.net
Aromatic Ring (Naphthalene) Provides a large surface area for adsorption via π-electrons and contributes to a dense, hydrophobic protective film. mdpi.com

Development of Singlet Oxygen Generators and Related Photochemical Systems

While direct and extensive research on this compound as a singlet oxygen generator is not widely documented in publicly available literature, its molecular structure suggests a strong potential for applications in photochemistry, particularly in the generation of singlet oxygen (¹O₂). This potential is primarily inferred from the well-established "heavy atom effect" and the known photophysical properties of related brominated naphthalene derivatives.

Singlet oxygen is a highly reactive form of molecular oxygen that plays a crucial role in various chemical and biological processes, including photodynamic therapy (PDT), photocatalysis, and fine chemical synthesis. The generation of singlet oxygen via photosensitization typically occurs through a Type II mechanism. In this process, a photosensitizer molecule absorbs light, is promoted to a singlet excited state, and then undergoes intersystem crossing (ISC) to a longer-lived triplet state. wikipedia.org Energy transfer from this triplet state photosensitizer to ground-state triplet oxygen (³O₂) results in the formation of excited singlet oxygen.

The presence of two bromine atoms in the this compound structure is critical. Bromine, being a heavy atom, is known to significantly enhance the rate of intersystem crossing through spin-orbit coupling. nih.govrsc.org This phenomenon, known as the heavy atom effect, increases the population of the triplet excited state, which is a key requirement for an efficient Type II photosensitizer. nih.govaps.org Studies on other brominated organic molecules have demonstrated that the introduction of bromine atoms can substantially improve triplet state-related processes. nih.govaps.org For instance, the ISC lifetime in bromine-substituted 9-phenylcarbazole (B72232) derivatives is significantly shorter compared to the non-brominated parent compound, indicating a more efficient population of the triplet state. aps.org

The naphthalene core itself is a well-known chromophore that absorbs UV light, and its derivatives have been extensively studied in photochemistry. The photophysical properties of various brominated naphthalene compounds support the potential for triplet state formation. For example, studies on 2,3-dibromonaphthalene (B89205) have revealed structured phosphorescence, which is emission from the triplet state, confirming its population upon photoexcitation. researchgate.net

Furthermore, related aminonaphthoquinone derivatives containing bromine have been successfully employed as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netacs.org In these applications, compounds like 2-bromo-3-(methylamino)naphthalene-1,4-dione act as the primary light-harvesting and charge-separating component, a role that relies on their excited state properties. nih.govacs.org While the application is different, it underscores the photochemical activity of brominated aminonaphthalene scaffolds.

In the context of singlet oxygen generation, the efficiency is often quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Although no specific ΦΔ values are available for this compound, research on other brominated photosensitizers shows promising results. For example, a bromine-substituted thermally activated delayed fluorescent (TADF) molecule was designed to leverage the heavy atom effect to boost intersystem crossing, achieving a high singlet oxygen generation quantum yield of 0.91. rsc.org

The table below summarizes the key photophysical concepts and data from related compounds that underscore the potential of this compound as a singlet oxygen generator.

Compound/ConceptRelevant Property/FindingImplication for this compound
Heavy Atom Effect (Bromine) Enhances spin-orbit coupling, promoting intersystem crossing (ISC) from singlet to triplet excited states. nih.govrsc.orgrsc.orgThe two bromine atoms are expected to significantly increase the triplet state population, a prerequisite for efficient singlet oxygen generation.
2,3-Dibromonaphthalene Exhibits phosphorescence, confirming the population of a triplet excited state. researchgate.netThe shared dibromonaphthalene core suggests that this compound would also populate a triplet state upon photoexcitation.
Brominated Aminonaphthoquinones Act as effective photosensitizers in dye-sensitized solar cells, demonstrating photochemical activity. nih.govresearchgate.netacs.orgIndicates that the combination of a naphthalene core, an amino group, and bromine atoms creates a photochemically active molecule.
Bromine-Substituted TADF Molecule Achieved a high singlet oxygen quantum yield (ΦΔ = 0.91) due to enhanced ISC. rsc.orgProvides a precedent that strategic bromination of aromatic systems is a highly effective method for creating efficient singlet oxygen generators.

Q & A

Basic: What are the common synthetic routes for preparing 1,3-Dibromonaphthalen-2-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthesis typically involves bromination of naphthalen-2-amine derivatives. For regioselective bromination, catalytic methods using palladium or controlled electrophilic substitution (e.g., using Br₂ in the presence of Lewis acids) are common. Optimization includes:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-bromination .
  • Solvent selection : Dichloromethane (DCM) or trifluoroacetic acid can enhance reactivity and selectivity, as seen in adamantylation reactions of dihydroxynaphthalene derivatives .
  • Reagent stoichiometry : Precise molar ratios of brominating agents (e.g., N-bromosuccinimide) to substrate reduce byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, aromatic proton signals in the 6.5–8.5 ppm range distinguish bromine-induced deshielding effects, while ¹³C NMR identifies carbon environments near bromine atoms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br²⁷/⁸¹ doublets) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable .

Advanced: How can researchers resolve contradictions in spectroscopic data when assigning substitution patterns in brominated naphthylamines?

Methodological Answer:
Contradictions often arise from overlapping NMR signals or ambiguous mass fragmentation. Strategies include:

  • Comparative analysis : Benchmark against known derivatives (e.g., adamantylated naphthoquinones) with similar frameworks .
  • Computational modeling : DFT calculations predict NMR chemical shifts or IR spectra to validate experimental data .
  • Multi-technique validation : Cross-check using 2D NMR (COSY, HSQC) and X-ray data to resolve conflicting assignments .

Advanced: What strategies are employed to achieve regioselective bromination in naphthalene derivatives like this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing groups : The amine group at position 2 directs electrophilic bromination to positions 1 and 3 via resonance and steric effects.
  • Catalytic systems : Palladium catalysts enable C-H activation for selective bromination, as demonstrated in dimethylamination of naphthalene derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states favoring 1,3-substitution over 1,4- or 1,2-patterns .

Safety: What specific safety protocols are recommended for handling brominated aromatic amines during synthesis?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact. Use NIOSH-approved respirators if volatile bromine species are generated .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from toxic fumes (e.g., HBr byproducts) .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

Advanced: How does the electronic nature of the amine group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The primary aromatic amine acts as both an electron-donating group (via resonance) and a potential directing group:

  • Buchwald-Hartwig amination : The amine facilitates palladium-catalyzed C-N bond formation, but bromine substituents may compete as leaving groups .
  • Suzuki-Miyaura coupling : Bromine at position 1 or 3 can undergo cross-coupling with boronic acids, while the amine stabilizes intermediates via coordination to metal catalysts .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

  • Storage conditions : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the amine group .
  • Degradation monitoring : Regular HPLC or TLC analysis detects decomposition products (e.g., dehalogenated amines or quinones) .

Advanced: Can computational methods predict the thermodynamic stability of this compound compared to its isomers?

Methodological Answer:
Yes. Key approaches include:

  • Conformational analysis : Molecular mechanics (MMFF94) evaluates steric strain from bromine-amine proximity.
  • Thermodynamic calculations : DFT-based Gibbs free energy comparisons identify 1,3-dibromo as more stable than 1,4-isomers due to reduced steric hindrance .

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